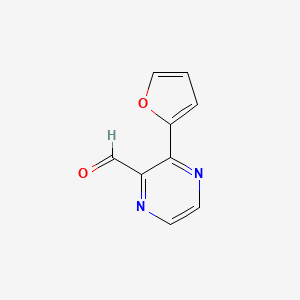

3-(Furan-2-yl)pyrazine-2-carbaldehyde

Descripción general

Descripción

3-(Furan-2-yl)pyrazine-2-carbaldehyde is a heterocyclic aromatic aldehyde that is widely used in the field of organic chemistry. It is a yellow crystalline powder with a molecular weight of 162.14 g/mol. This compound is notable for its unique structure, which includes both a furan ring and a pyrazine ring, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)pyrazine-2-carbaldehyde typically involves the condensation of furan-2-carbaldehyde with pyrazine derivatives. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

3-(Furan-2-yl)pyrazine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-ylmethanol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of pyrazine derivatives, including 3-(Furan-2-yl)pyrazine-2-carbaldehyde, as inhibitors of viral proteases. For instance, compounds with similar structures have demonstrated potent inhibitory effects against the NS2B-NS3 protease of flaviviruses such as Zika and dengue. These proteases are crucial for viral replication, making them promising targets for drug development. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can enhance antiviral activity, with some derivatives exhibiting IC50 values as low as 130 nM against Zika virus protease .

Antimicrobial Properties

The antimicrobial efficacy of compounds derived from furan and pyrazine structures has been documented. For example, derivatives of this compound have shown significant activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. At a concentration of 64 µg/mL, these compounds demonstrated effective inhibition of yeast-like fungi and bacteria, suggesting their potential use in developing new antimicrobial agents .

Materials Science

Synthesis of Novel Materials

The compound serves as an important building block in the synthesis of novel materials with tailored properties. For example, it can be utilized in creating star-shaped molecules containing different heterocycles, which may exhibit unique optical or electronic properties. These materials can find applications in organic electronics or photonic devices .

Polymer Chemistry

In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The presence of furan and pyrazine units can improve the polymer's resistance to degradation under UV light or thermal stress, making them suitable for outdoor applications .

Agricultural Applications

Pesticide Development

Compounds related to this compound have been explored for their potential as agrochemicals. Their structural features may contribute to biological activity against pests and diseases affecting crops. Research indicates that such compounds can act as effective fungicides or insecticides, providing an eco-friendly alternative to conventional pesticides.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 3-(Furan-2-yl)pyrazine-2-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The furan and pyrazine rings contribute to the compound’s ability to interact with different molecular targets, including enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(Furan-2-yl)pyrazine-2-carbaldehyde is unique due to its dual-ring structure, which combines the properties of both furan and pyrazine. This duality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these rings. Additionally, its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(Furan-2-yl)pyrazine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its furan and pyrazine rings, which contribute to its unique chemical reactivity and biological interactions. The compound has the following molecular formula:

- Molecular Formula : C9H7N2O

- CAS Number : 1823498-75-4

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Interacts with specific enzymes, potentially modulating their activity.

1. Enzyme Interactions

The compound has been shown to interact with several enzymes, leading to inhibition or activation. For instance, it may bind to active sites of metabolic enzymes, altering their function and influencing metabolic pathways. This is crucial for understanding its therapeutic potential.

2. Cellular Effects

This compound impacts cell signaling pathways and gene expression. Studies indicate that it can modulate pathways associated with cell growth and apoptosis, providing insights into its anticancer effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 30 |

| Staphylococcus aureus | 50 | 25 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 35 |

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of this compound indicates that it is rapidly absorbed with a half-life conducive for therapeutic use. However, toxicity studies highlight the need for careful dosage management, particularly in long-term applications.

Propiedades

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPZIJFWUMYHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.